molecular formula C7H2Br2F4O B1450181 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene CAS No. 1806346-69-9

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1450181
CAS No.: 1806346-69-9
M. Wt: 337.89 g/mol
InChI Key: KZKXLGNHRNIASW-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2Br2F4O It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the use of 3,5-dibromoaniline as a starting material, which undergoes a series of reactions to introduce the fluorine and trifluoromethoxy groups . The reaction conditions often involve the use of reagents such as hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and controlled environments to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The presence of electronegative fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of compounds with specific desired characteristics .

Properties

IUPAC Name

1,2-dibromo-3-fluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKXLGNHRNIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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